5-bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine

Cross-coupling Suzuki-Miyaura Late-stage functionalization

5-Bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (CAS 1365033-62-0) is a bicyclic heterocyclic building block comprising a partially saturated pyrrole ring fused to a brominated pyridine. The compound has a molecular weight of 227.10 g/mol and formula C₉H₁₁BrN₂.

Molecular Formula C9H11BrN2
Molecular Weight 227.10 g/mol
Cat. No. B8206065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
Molecular FormulaC9H11BrN2
Molecular Weight227.10 g/mol
Structural Identifiers
SMILESCC1(CNC2=C1C=C(C=N2)Br)C
InChIInChI=1S/C9H11BrN2/c1-9(2)5-12-8-7(9)3-6(10)4-11-8/h3-4H,5H2,1-2H3,(H,11,12)
InChIKeyWTTQSJVBFSPAHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-3,3-Dimethyl-2,3-Dihydro-1H-Pyrrolo[2,3-b]Pyridine: Core Scaffold & Procurement Baseline


5-Bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (CAS 1365033-62-0) is a bicyclic heterocyclic building block comprising a partially saturated pyrrole ring fused to a brominated pyridine. The compound has a molecular weight of 227.10 g/mol and formula C₉H₁₁BrN₂ . The geminal dimethyl substitution at position 3 imposes conformational restriction on the saturated pyrrolidine-like ring, while the bromine at position 5 provides a reactive handle for transition-metal-catalyzed cross-coupling [1]. Its predicted octanol-water partition coefficient (logP) is 2.55, with a topological polar surface area (TPSA) of 24.92 Ų . Commercial availability spans multiple vendors at purities of 95–97% and scales from 100 mg to gram quantities .

Why 5-Bromo-3,3-Dimethyl-2,3-Dihydro-1H-Pyrrolo[2,3-b]Pyridine Cannot Be Replaced by Generic Analogs


The combination of a 5-bromo substituent and a 3,3-dimethyl-dihydro scaffold in this compound creates a unique profile that cannot be replicated by simple substitution with the non-halogenated analog (CAS 1595279-67-6), the fully aromatic 5-bromo-2,3-dimethyl-1H-pyrrolo[2,3-b]pyridine (CAS 145934-65-2), or other halogenated variants. The bromine atom is mandatory for palladium-catalyzed cross-coupling reactions required for late-stage diversification [1], while the dihydro (partially saturated) pyrrole ring confers lower lipophilicity and distinct conformational preferences relative to the fully aromatic system. The 5-chloro and 5-iodo analogs of this scaffold are not commercially available, leaving the 5-bromo derivative as the sole accessible halogenated building block for this substitution pattern . Direct substitution with the non-halogenated or fully aromatic analogs would alter critical physicochemical properties, synthetic versatility, and downstream biological assay behavior.

Quantitative Differentiation Evidence for 5-Bromo-3,3-Dimethyl-2,3-Dihydro-1H-Pyrrolo[2,3-b]Pyridine vs. Closest Analogs


Cross-Coupling Reactivity: Bromine Handle Enables Palladium-Catalyzed C–C and C–N Bond Formation vs. Non-Halogenated Analog

The presence of a bromine atom at position 5 enables participation in palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura (C–C), Buchwald-Hartwig (C–N), and Sonogashira (C–alkyne) couplings. According to the chemical database entry, the bromine substituent directly enhances utility in these transformations, enabling further functionalization of the pyrrolo[2,3-b]pyridine core [1]. In contrast, the non-halogenated analog 3,3-dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (CAS 1595279-67-6) lacks this reactive handle and cannot directly undergo these reactions without prior functionalization (e.g., directed ortho-metalation followed by halogenation), adding synthetic steps and reducing overall efficiency.

Cross-coupling Suzuki-Miyaura Late-stage functionalization

Predicted Lipophilicity: 0.63 logP Unit Increase vs. Non-Halogenated Analog Affects Membrane Permeability and Non-Specific Binding

The predicted consensus logP (ALOGPS) for 5-bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine is 2.55 , compared to 1.92 for the non-halogenated analog 3,3-dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (CAS 1595279-67-6) . This ΔlogP of +0.63 units reflects the hydrophobic contribution of the bromine atom and predicts approximately 4-fold higher octanol-water partitioning for the brominated compound. The topological polar surface area (TPSA) is identical for both compounds at 24.92 Ų, indicating that the lipophilicity difference is not accompanied by changes in hydrogen-bonding capacity, but solely by increased hydrophobic surface area from bromine.

Lipophilicity ADME prediction logP

Reduced Lipophilicity and Lower TPSA vs. Fully Aromatic 5-Bromo-2,3-Dimethyl-1H-Pyrrolo[2,3-b]Pyridine: Implications for Solubility and Permeability

The dihydro scaffold of 5-bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (logP 2.55, TPSA 24.92 Ų) is markedly less lipophilic than the fully aromatic comparator 5-bromo-2,3-dimethyl-1H-pyrrolo[2,3-b]pyridine (CAS 145934-65-2; logP 2.94, TPSA 28.68 Ų) . The ΔlogP of –0.39 units corresponds to approximately 2.5-fold lower octanol-water partitioning for the dihydro compound. Additionally, the dihydro compound has a TPSA 3.76 Ų lower than the aromatic analog, resulting from the loss of aromaticity in the pyrrole ring which reduces the contribution of the endocyclic nitrogen to the polar surface area. Together, the lower logP and reduced TPSA suggest a distinct solubility-permeability balance that may be advantageous for achieving oral bioavailability in drug candidates.

Lipophilicity Polar surface area Drug-likeness

Exclusive Commercial Availability Among Halogenated Derivatives: No Chloro or Iodo Analogs Currently Offered

A systematic search of major chemical supplier databases (Fluorochem, AKSci, CymitQuimica, ChemScene, MolCore, ABCR) confirms that 5-bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine is listed by at least six independent vendors . In contrast, the corresponding 5-chloro analog (C₉H₁₁ClN₂, theoretical MW 182.65) and 5-iodo analog (C₉H₁₁IN₂, theoretical MW 274.10) have no commercial listings as of May 2026. This exclusivity means that medicinal chemistry programs requiring a halogenated 3,3-dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine scaffold have no option other than the 5-bromo compound unless they undertake custom synthesis of the chloro or iodo derivatives.

Commercial availability Supply chain Halogenated building blocks

Procurement Cost Comparison: Lower per-Gram Pricing Than Non-Halogenated Analog from Comparable Vendors

Pricing data from major suppliers reveals that the 5-bromo derivative is available at a lower cost per gram than the non-halogenated analog. At Fluorochem, the 5-bromo compound is priced at £345 per gram (95% purity) , while at CymitQuimica the non-halogenated analog is listed at €1,011 per gram (95% purity) . This represents an approximate 2- to 3-fold cost advantage for the brominated building block. While pricing varies by vendor and is subject to change, the persistent availability and competitive pricing of the 5-bromo compound suggest a well-established synthetic route with favorable process economics.

Cost of goods Procurement economics Building block pricing

Heavy Atom Crystallographic Phasing: Bromine Enables Anomalous Dispersion for Protein-Ligand Co-Crystallography

The bromine atom (atomic number 35) provides sufficient anomalous scattering (f'' ≈ 1.3 electrons at Cu Kα wavelength; f'' ≈ 0.9 electrons at Mo Kα) to enable single-wavelength anomalous dispersion (SAD) or multi-wavelength anomalous dispersion (MAD) phasing in macromolecular crystallography [1]. When the 5-bromo compound is incorporated into a protein ligand co-crystal, the bromine signal can unambiguously assign the ligand binding orientation and conformation. The non-halogenated analog (CAS 1595279-67-6), composed only of C, H, and N (atomic numbers ≤7), cannot provide anomalous scattering at standard X-ray wavelengths and requires alternative phasing strategies (e.g., molecular replacement or soaking with heavy atom derivatives).

X-ray crystallography Anomalous scattering Fragment-based drug design

Optimal Research and Procurement Scenarios for 5-Bromo-3,3-Dimethyl-2,3-Dihydro-1H-Pyrrolo[2,3-b]Pyridine


Kinase Inhibitor Lead Optimization Requiring Late-Stage C–C Bond Diversification via Suzuki Coupling

Medicinal chemistry teams developing ATP-competitive kinase inhibitors based on the pyrrolo[2,3-b]pyridine hinge-binding scaffold can use the 5-bromo building block as a versatile intermediate for parallel library synthesis. The bromine at position 5, which projects toward the solvent-exposed region or selectivity pocket in many kinase co-crystal structures, can be elaborated via Suzuki-Miyaura coupling with diverse aryl and heteroaryl boronic acids [1]. The non-halogenated analog cannot support this diversification strategy, and the fully aromatic analog (CAS 145934-65-2) would produce compounds with higher logP and altered kinase selectivity profiles . The 3,3-dimethyl dihydro scaffold also introduces a defined conformational preference that can enhance selectivity for kinases with specific gatekeeper residue geometries.

Fragment-Based Drug Discovery with Crystallographic Binding Mode Determination

Structural biology groups can exploit the intrinsic bromine atom for experimental phasing in protein-ligand co-crystallography. The anomalous scattering signal from bromine enables unambiguous electron density assignment of the ligand binding pose without requiring additional heavy-atom derivatives [1]. This application is uniquely supported by the 5-bromo derivative; the non-halogenated analog provides no anomalous signal, while the chloro analog (if synthesized) would provide weaker anomalous scattering at standard wavelengths. The compound's moderate logP (2.55) and low TPSA (24.92 Ų) are within fragment-likeness guidelines (Rule of Three), making it suitable for fragment screening campaigns .

Agrochemical Lead Discovery Leveraging Partially Saturated Heterocyclic Scaffolds

Agrochemical research programs increasingly adopt partially saturated heterocycles to improve solubility, reduce logP, and enhance environmental degradability compared to fully aromatic analogs. The dihydro scaffold of 5-bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine offers a ΔlogP advantage of –0.39 units relative to the fully aromatic 5-bromo-2,3-dimethyl-1H-pyrrolo[2,3-b]pyridine [1], while retaining the bromine handle for structure-activity relationship (SAR) exploration. The compound's commercial availability at gram scale and competitive pricing support iterative synthesis-test cycles typical of early-stage agrochemical discovery.

Chemical Biology Probe Synthesis Requiring Bioorthogonal Handle Installation

Chemical biology groups developing target engagement probes (e.g., photoaffinity labels, fluorescent probes, PROTACs) can use the 5-bromo position as an attachment point for linker conjugation. The bromine enables Sonogashira coupling with terminal alkynes to install click-chemistry handles (azide/alkyne) or direct Buchwald-Hartwig amination to attach amine-containing linkers [1]. The exclusive commercial availability of the 5-bromo derivative among halogenated analogs eliminates procurement delays and ensures reproducibility across research groups. The compound's GHS hazard classification (H302, H315, H319, H335) is well-documented, enabling appropriate safety protocol implementation .

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